氰钴胺-d-羧酸

描述

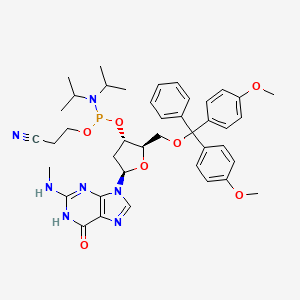

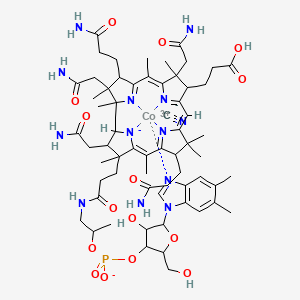

Cyanocobalamin-d-carboxylic Acid is a by-product in the synthesis of Cyancobalamin-b-carboxylic Acid . Cyanocobalamin is a form of vitamin B12 used to treat and prevent vitamin B12 deficiency . It plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation .

Synthesis Analysis

The synthesis of Cyanocobalamin-d-carboxylic Acid involves the use of selected reactions in the reaction schema, hypothetical mechanisms have been provided . The synthesis of vitamin B12 was accomplished in two different approaches by the collaborating research groups of Robert Burns Woodward at Harvard and Albert Eschenmoser at ETH .Molecular Structure Analysis

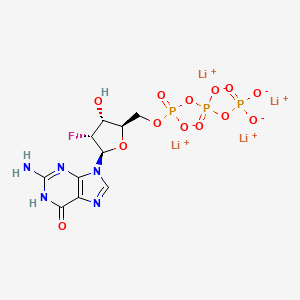

The core of the molecule is the corrin structure, a nitrogenous tetradentate ligand system . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Vitamin B12 (cobalamin) is one of a few naturally occurring organometallic molecules. As a cofactor for adenosylcobalamin-dependent and methylcobalamin-dependent enzymes, it plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation .Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .科学研究应用

结构分析

氰钴胺-d-羧酸科学研究的一个重要方面涉及其结构分析。Nockolds 等人 (1967) 进行的一项早期研究重点关注维生素 B12 单羧酸衍生物的晶体和分子结构,阐明了包括氢在内的许多原子在晶体不对称单元中的位置,从而对分子的化学结构提供了详细的定义 (Nockolds 等,1967)。

核磁共振研究

Anton 等人 (1980) 进一步探索了氰钴胺-d-羧酸衍生物的化学性质。他们进行了碳-13 核磁共振研究以修改这些单羧酸的识别,增强了我们对这些化合物的化学性质和结构的理解 (Anton 等,1980)。

降解和与蛋白质的相互作用

Fedosov 等人 (2011) 的研究揭示了氰钴胺在碱性溶液中降解的有趣见解,导致形成一种独特的蓝色衍生物,即 7,8-seco-氰钴胺。本研究提供了关于结构变化和该衍生物与参与哺乳动物钴胺转运的蛋白质相互作用的宝贵数据,表明在药物偶联中具有潜在应用 (Fedosov 等,2011)。

诊断应用

Pagano 和 Marzilli (1989) 探索了氰钴胺-d-羧酸衍生物的诊断应用。他们的工作使用二维核磁共振方法明确分配了这些衍生物的结构,有助于开发更精确的诊断工具 (Pagano 和 Marzilli,1989)。

电化学分析

Karastogianni 和 Girousi (2021) 开发了一种使用修饰碳糊电极电化学测定氰钴胺的创新方法。这项工作突出了氰钴胺衍生物在开发用于维生素 B12 分析的灵敏和选择性检测方法方面的潜力 (Karastogianni 和 Girousi,2021)。

生化活性和药物递送

McEwan 等人 (1999) 的研究一直专注于氰钴胺衍生物的生化活性和潜在药物递送应用。他们合成了维生素 B12 的生物活性衍生物,并评估了它们作为蛋白质和其他物质的口服递送剂的潜力,为这些化合物在治疗应用中的多功能性提供了见解 (McEwan 等,1999)。

药物开发中的构象动力学

Pieńko 等人 (2017) 对氰钴胺及其共轭物的构象动力学的研究为药物开发提供了有价值的信息。了解氰钴胺如何与肽核酸相互作用可以为新药化合物的设计提供信息 (Pieńko 等,2017)。

化学稳定性和食品质量

Lee 等人 (2022) 研究了氰钴胺在医用食品中的化学稳定性,突出了其在营养工业中的重要性以及对有效保存方法的需求 (Lee 等,2022)。

作用机制

Cyanocobalamin-d-carboxylic acid

, commonly known as Vitamin B12 , is a highly complex, essential vitamin. It plays a crucial role in various metabolic functions, including fat and carbohydrate metabolism and protein synthesis, and is used in cell replication and hematopoiesis .

Target of Action

The primary targets of Cyanocobalamin-d-carboxylic acid are the metabolic pathways where it acts as a coenzyme. It is necessary for DNA synthesis and cellular energy production .

Mode of Action

Cyanocobalamin-d-carboxylic acid interacts with its targets by acting as a coenzyme for various metabolic functions. It is involved in the methylation of homocysteine to methionine, a crucial step in DNA synthesis .

Biochemical Pathways

Cyanocobalamin-d-carboxylic acid affects several biochemical pathways. It is involved in the tricarboxylic acid cycle, one-carbon metabolism including methionine and folate cycles, and methylation-mediated regulation . It also plays a role in the formation of myelin .

Pharmacokinetics

The absorption of Cyanocobalamin-d-carboxylic acid is variable from the terminal ileum and requires the presence of calcium and gastric “intrinsic factor” to transfer the compound across the intestinal mucosa. It is principally stored in the liver and bone marrow, and also in the kidneys and adrenals. It is converted in tissues to active coenzymes, methylcobalamin and deoxyadenosylcobalamin, and undergoes some enterohepatic recycling. It is excreted in urine (50% to 98%, unchanged drug) .

Result of Action

The action of Cyanocobalamin-d-carboxylic acid results in the normalization of DNA synthesis and cellular energy production. It also leads to the conversion of megaloblastic to normoblastic erythroid hyperplasia within bone marrow .

Action Environment

The action, efficacy, and stability of Cyanocobalamin-d-carboxylic acid can be influenced by various environmental factors. For instance, the presence of bacteria is necessary for its natural production . Additionally, the absorption of this compound is dependent on the presence of calcium and gastric “intrinsic factor” .

未来方向

The area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate, including (hetero)aromatic acids, alkyl acids, α-keto acids, α,β-unsaturated acids and alkynoic acids . The prime aim of the current review is to give an overview of the decarboxylative transformations of α-keto acids, α,β-unsaturated acids and alkynoic acids that have been developed since 2017 .

属性

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,17-bis(3-amino-3-oxopropyl)-12-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(13-16-44(64)77)51(73-62)33(5)55-60(9,24-46(66)79)34(14-17-49(82)83)38(70-55)23-42-58(6,7)35(12-15-43(63)76)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEYQLSBYFCWKI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87CoN13O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)

![Cobalt;(E)-3-hydroxy-2-[[(1R,2R)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]-1,2-diphenylethyl]iminomethyl]-1-(2,4,6-trimethylphenyl)but-2-en-1-one](/img/structure/B1436876.png)

![6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1436877.png)

![6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol](/img/structure/B1436882.png)

![2-Piperazin-1-YL-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B1436884.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)